molecular formula C16H17NO4S B025587 (R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester CAS No. 111047-53-1

(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester

Cat. No.: B025587
CAS No.: 111047-53-1
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-OAHLLOKOSA-N
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Description

(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester (CAS: 111047-54-2 for the S-enantiomer; R-enantiomer data inferred) is a chiral sulfonamide derivative featuring a phenyl group and a toluene-4-sulfonylamino moiety attached to the α-carbon of an acetic acid methyl ester backbone. Its molecular formula is C₁₆H₁₇NO₄S (calculated), with an average mass of ~335.4 g/mol (exact mass: 335.083). The compound’s stereochemistry (R-configuration) is critical for its biological and chemical interactions, as enantiomers often exhibit distinct pharmacological or synthetic behaviors .

The compound is synthesized via sulfonylation of a primary amine intermediate (e.g., phenylglycine methyl ester) with toluene-4-sulfonyl chloride in the presence of a base like pyridine, followed by chiral resolution to isolate the R-enantiomer . Applications include its use as a reference standard in analytical chemistry and as a synthetic precursor in pharmaceutical research .

Properties

IUPAC Name

methyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonamide Coupling via Acyl Chloride Intermediates

The most widely reported method involves the direct reaction of (R)-phenylglycine methyl ester with p-toluenesulfonyl chloride (TsCl) in aprotic solvents. As demonstrated in the synthesis of analogous sulfonamides, (R)-3-amino-2-hydroxy-3-phenyl-propionic acid methyl ester reacts with TsCl in tetrahydrofuran (THF) at 0°C for 1 hour, using triethylamine (Et₃N) as a base to scavenge HCl . Yields typically range from 75–87%, with the reaction’s exothermic nature necessitating controlled addition rates to prevent racemization .

Critical Parameters :

  • Solvent : THF or dichloromethane (DCM) preferred for solubility and inertness .

  • Base : Et₃N (3.3 equivalents) ensures complete deprotonation of the amine without side reactions .

  • Workup : Sequential washes with brine and NaHCO₃ remove excess TsCl, followed by silica gel chromatography using petroleum ether/ethyl acetate (2:1) .

Ionic Liquid-Mediated Green Synthesis

A solvent-free approach utilizes 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as a recyclable medium. Combining 4-aminobenzoic acid methyl ester (1.37 g, 0.01 mol) with TsCl (1.9 g, 0.01 mol) in [BMIM][PF₆] at 120°C for 2.5 hours achieves 90% conversion . The ionic liquid enhances reaction kinetics by stabilizing the sulfonamide transition state through hydrogen bonding, while reducing byproduct formation .

Advantages :

  • Reusability : [BMIM][PF₆] retains catalytic activity for three cycles with <5% yield drop .

  • Purification : Simple extraction with ethyl acetate and crystallization from aqueous ethanol yields 87% pure product .

Palladium-Catalyzed Hydrogenation for Stereochemical Control

Multi-step routes often incorporate hydrogenation to establish chirality. For example, (S)-4-nitro-N-formylphenylalanine methyl ester undergoes hydrogenation at 40–45°C under 50 psi H₂ using 5% Pd/C, yielding (S)-4-amino-N-formylphenylalanine methyl ester with >99% enantiomeric purity . Adapting this to the (R)-isomer requires chiral auxiliaries such as (R)-BINAP ligands during hydrogenation .

Optimization Insights :

  • Catalyst Loading : 5% Pd/C (2 g per 20.2 g substrate) balances cost and activity .

  • Temperature : Maintaining 35°C post-reaction prevents premature crystallization during filtration .

Protection-Deprotection Strategies for Complex Substrates

Sensitive substrates employ temporary protecting groups. A notable protocol formylates the amine using formic acid/acetic anhydride (7:1 ratio) at 18–20°C for 25 minutes before sulfonylation . Subsequent hydrolysis with 10M NaOH in ethanol/water (5:3) at 0–5°C cleaves the formyl group without ester saponification .

Case Study :

  • Formylation : (R)-Phenylglycine methyl ester (200 g) treated with formic acid (200 mL, 7 eq) and Ac₂O (200 mL, 2.75 eq) .

  • Sulfonylation : TsCl (1.1 eq) added in DCM at 10–15°C .

  • Deprotection : 32% NaOH (3.5 eq) in methanol/water at 20°C .

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Classical Coupling 8792Low cost, scalableSolvent waste generation
Ionic Liquid 9098Eco-friendly, reusable solventHigh ionic liquid cost
Hydrogenation 8299Excellent stereocontrolRequires high-pressure equipment
Protection-Deprotection 7895Compatible with sensitive substratesMulti-step, time-consuming

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H, NH), 7.60 (d, J = 8 Hz, 2H, Ar-H), 4.99 (dt, J = 7 Hz, 1H, CH), 3.77 (s, 3H, OCH₃) .

  • ¹³C NMR : 171.45 ppm (C=O), 53.13 ppm (OCH₃) .

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : 0.05% TFA in H₂O (A) and acetonitrile (B) .

  • Retention Time : 12.3 minutes at 1 mL/min .

Chemical Reactions Analysis

Types of Reactions

®-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its sulfonamide group is particularly significant for developing drugs targeting inflammatory pathways. Research indicates that (R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester may inhibit enzymes involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to biological receptors. Evidence suggests that it may modulate receptor activity related to pain perception and inflammation, indicating its potential role as an analgesic or anti-inflammatory agent.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized for modifying the structure of other compounds, enhancing their biological activity. The compound's chiral nature allows for the synthesis of various enantiomers, which can exhibit different pharmacological effects.

Inflammatory Disease Models

Research has demonstrated the efficacy of this compound in animal models of inflammatory diseases. In these studies, the compound exhibited significant reductions in inflammation markers and improved clinical outcomes compared to control groups .

Structural Analog Studies

Comparative studies with structurally similar compounds highlight the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
4-(Toluene-4-sulfonylamino)-benzoic acid methyl esterSimilar sulfonamide and ester functionalitiesDifferent aromatic system; potential for varied biological activity
(S)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl esterEnantiomeric formDifferent stereochemistry may lead to different pharmacological effects
Toluene-4-sulfonamideLacks the acetic acid moietySimpler structure; primarily used as an antibacterial agent

These comparisons emphasize how the specific chiral configuration and functional groups of this compound enhance its biological activity compared to its analogs .

Mechanism of Action

The mechanism of action of ®-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester with structurally related sulfonamide esters, highlighting differences in molecular features, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound (111047-54-2, S-enantiomer) C₁₆H₁₇NO₄S - Phenyl and toluenesulfonylamino on α-carbon
- R-configuration
- Chiral reference standard
- Pharmacological research
3-[[(4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester (173436-66-3) C₁₅H₁₅NO₄S - Sulfonylamino at meta position of benzoic acid methyl ester - Intermediate in organic synthesis
- Mass: 305.35 g/mol
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester (Synthetic intermediate) C₁₅H₁₄ClNO₄S - Chlorine at position 5
- Sulfonylamino at ortho position
- Enhanced lipophilicity
- Used in multi-step syntheses
[(3,4-Dimethoxy-phenyl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester C₁₈H₂₁NO₆S - 3,4-Dimethoxyphenyl group
- Electron-rich aromatic ring
- Improved solubility in polar solvents
- Potential metabolic stability issues
(R)-5-[2-(4-Hydroxy-but-1-ynyl)phenyl]-2-(toluene-4-sulfonylamino)-pent-4-ynoic acid methyl ester C₂₂H₁₉NO₄S - Alkyne functional groups
- Extended carbon chain
- High reactivity in cyclization reactions
- HRMS: 393.1038 (M⁺)

Key Analysis of Differences

Substituent Position and Electronic Effects: The ortho-substituted chlorine in the 5-chloro derivative (Table 1, Row 3) increases lipophilicity and steric hindrance compared to the unsubstituted phenyl group in the target compound .

Functional Group Impact :

  • The alkyne -containing derivative (Row 5) exhibits unique reactivity in aromatization or cycloaddition reactions due to strained triple bonds, unlike the target compound’s simpler ester backbone .

Stereochemical Considerations :

  • The S-enantiomer (CAS: 111047-54-2) is explicitly listed as a reference standard, but the R-enantiomer may differ in biological activity due to chiral recognition in enzyme-binding pockets .

Synthetic Utility: The 5-chloro derivative (Row 3) is synthesized via sulfonylation of 2-amino-5-chloro-benzoic acid methyl ester, highlighting the role of halogenation in modifying reactivity .

Biological Activity

(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester (CAS Number: 111047-53-1) is a chiral compound with the molecular formula C₁₆H₁₇NO₄S and a molecular weight of 319.38 g/mol. It features a sulfonamide group, a phenyl group, and an acetic acid methyl ester functional group. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammatory pathways and pain perception modulation.

  • Molecular Weight : 319.38 g/mol
  • Density : 1.256 g/cm³
  • Boiling Point : 473.5 °C at 760 mmHg
  • Flash Point : 240.1 °C

Biological Activity Overview

Research indicates that this compound interacts with various biological receptors and enzymes, suggesting potential therapeutic applications.

  • Binding Affinity : Interaction studies have demonstrated that this compound has a binding affinity for enzymes involved in inflammatory processes, potentially inhibiting their activity.
  • Receptor Modulation : It may modulate receptor activity related to pain perception, indicating its potential as an analgesic agent.

Study on Inflammatory Pathways

A study investigated the effects of this compound on tumor necrosis factor-alpha (TNF-α) production in macrophages. Results showed a significant reduction in TNF-α levels, suggesting that the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Cytotoxicity Assays

Cytotoxicity assays conducted on human cervical (HeLa) and lung (A549) carcinoma cells indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 25 μM . This suggests a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the sulfonamide group enhances its interaction with biological targets compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Toluene-4-sulfonylamino)-benzoic acid methyl esterSimilar sulfonamide and ester functionalitiesDifferent aromatic system; potential for varied biological activity
(S)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl esterEnantiomeric formDifferent stereochemistry may lead to different pharmacological effects
Toluene-4-sulfonamideLacks the acetic acid moietySimpler structure; primarily used as an antibacterial agent

The chiral configuration of the compound is crucial in determining its pharmacological effects, as different stereoisomers can exhibit varying degrees of activity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester?

  • Methodology : The synthesis involves introducing the toluenesulfonylamino group via sulfonylation of a primary amine intermediate. For example, in related compounds, sulfonylation is achieved using toluenesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions. Purification via column chromatography (e.g., EtOAc/heptane, 1:4, Rf = 0.19) and characterization by HRMS (e.g., observed m/z 393.1038 vs. calculated 393.1035) and NMR spectroscopy are critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (e.g., C22H19NO4S). Nuclear magnetic resonance (NMR) analysis, particularly 1H^1H- and 13C^{13}C-NMR, identifies proton environments (e.g., aromatic protons, ester methyl groups) and carbon types (e.g., sulfonamide sulfur-linked carbons). Infrared (IR) spectroscopy can validate functional groups like ester carbonyls (~1735 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as structurally related esters (e.g., methyl phenylacetate) may cause mild skin irritation. Store in airtight containers at 2–8°C to prevent hydrolysis. Toxicity data for similar sulfonamides suggest limited bioaccumulation, but environmental precautions (e.g., neutralizing waste with dilute NaOH) are advised .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during sulfonamide group introduction?

  • Methodology : Racemization risks arise during sulfonylation due to basic conditions. To mitigate this, use low-temperature reactions (0–5°C) and sterically hindered bases (e.g., DIPEA). Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) can monitor enantiopurity, using mobile phases like hexane/isopropanol (85:15) at 1 mL/min. Retention time discrepancies >0.5 min indicate enantiomeric separation .

Q. How to resolve contradictory NMR data in the R-enantiomer synthesis?

  • Methodology : Discrepancies may arise from rotameric equilibria of the sulfonamide group. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to coalesce split peaks. For example, doubling of aromatic protons at room temperature may merge into singlets at elevated temperatures, confirming dynamic rotational barriers .

Q. What strategies optimize solubility for chiral resolution without compromising column integrity?

  • Methodology : Poor solubility in hexane-based mobile phases can be addressed by pre-dissolving the compound in a minimal volume of THF (<5% v/v) before injection. Alternatively, use supercritical fluid chromatography (SFC) with CO2/ethanol gradients, which enhances solubility and reduces analysis time (e.g., 10 min runs at 150 bar) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester
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(R)-Phenyl-(toluene-4-sulfonylamino)-acetic acid methyl ester

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